2-Hydroxy-3,4-dimethylbenzaldehyde

描述

Structural Significance and Distinctive Features of the Benzene (B151609) Scaffold

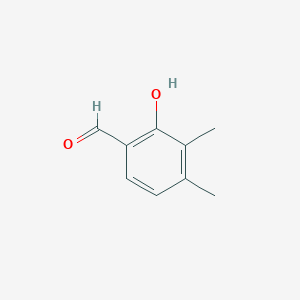

The chemical structure of 2-Hydroxy-3,4-dimethylbenzaldehyde consists of a benzene ring substituted with a hydroxyl (-OH) group at position 2, an aldehyde (-CHO) group at position 1, and two methyl (-CH₃) groups at positions 3 and 4. Its molecular formula is C₉H₁₀O₂, with a molecular weight of 150.17 g/mol . scbt.com

This specific substitution pattern imparts several distinctive features:

Intramolecular Hydrogen Bonding: The hydroxyl group at the ortho position (position 2) relative to the aldehyde can form a hydrogen bond with the carbonyl oxygen of the aldehyde group. This interaction influences the compound's conformation, stability, and the chemical reactivity of the aldehyde.

Electronic Effects: The hydroxyl group is an activating, ortho-para directing group, while the aldehyde group is a deactivating, meta-directing group. The two methyl groups are weakly activating and electron-donating. The interplay of these electronic effects across the benzene ring governs the molecule's reactivity in electrophilic aromatic substitution reactions.

Steric Hindrance: The presence of methyl groups adjacent to the hydroxyl and aldehyde functionalities can introduce steric hindrance, which may influence how other molecules approach and react with these functional groups.

These features distinguish this compound from its isomers, such as 4-Hydroxy-3,5-dimethylbenzaldehyde, and dictate its unique chemical behavior. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | C₉H₁₀O₂ | 150.17 scbt.com | N/A | N/A |

| 4-Hydroxy-3,5-dimethylbenzaldehyde | C₉H₁₀O₂ | 150.17 sigmaaldrich.com | 112-114 sigmaaldrich.com | N/A |

| 3,4-Dimethylbenzaldehyde (B1206508) | C₉H₁₀O | 134.18 sigmaaldrich.com | N/A | 226 sigmaaldrich.com |

| Veratraldehyde (3,4-Dimethoxybenzaldehyde) | C₉H₁₀O₃ | 166.17 wikipedia.org | 40-43 wikipedia.org | 281 wikipedia.org |

| 2-Hydroxy-4-methoxybenzaldehyde (B30951) | C₈H₈O₃ | 152.15 | 41-43 chemicalbook.com | N/A |

Historical Context and Preliminary Investigations of Similar Aromatic Aldehydes

The study of aromatic aldehydes dates back to the 19th century, with the isolation of benzaldehyde (B42025) from bitter almond oil being a key milestone. numberanalytics.commdpi.com Early synthetic methods, such as the Gattermann-Koch reaction developed in 1897, provided pathways to various substituted benzaldehydes. google.com Much of the foundational research in this area has involved naturally occurring and synthetically crucial compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and its isomers. wikipedia.orgresearchgate.net For instance, 2-hydroxy-4-methoxybenzaldehyde, a vanillin isomer, is a significant flavor compound found in the roots of several medicinal plants and has been investigated for its biological activities. nih.govresearchgate.net The knowledge gained from synthesizing and studying these simpler hydroxy- and methoxy-substituted benzaldehydes provides the essential groundwork for investigating more complex structures like this compound.

Thematic Research Areas and Anticipated Contributions of this compound

Substituted benzaldehydes are highly valued as versatile building blocks in organic synthesis. numberanalytics.comacs.org Research on analogous compounds suggests several promising areas of investigation for this compound:

Synthesis of Heterocyclic Compounds: Aromatic aldehydes are key reactants in the formation of Schiff bases and various heterocyclic systems. wisdomlib.org For example, substituted hydroxybenzaldehydes are used to synthesize coumarin (B35378) derivatives and other complex molecules with potential pharmacological relevance. researchgate.netresearchgate.net It is anticipated that this compound could serve as a precursor to novel Schiff bases, chalcones, and other heterocyclic structures.

Development of Biologically Active Molecules: The specific arrangement of hydroxyl and methyl groups on the benzene ring can lead to significant biological effects. The related compound 2-hydroxy-4-methoxybenzaldehyde has demonstrated notable antifungal properties. nih.gov Consequently, this compound and its derivatives are expected to be screened for a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

Applications in Materials Science: Certain dimethylbenzaldehydes are used as intermediates in the production of materials with specific properties. For instance, 3,4-dimethylbenzaldehyde is a crucial intermediate for synthesizing polyolefin nucleating agents. google.com This suggests a potential role for this compound in the development of new polymers and functional materials.

Defined Scope and Objectives of Academic Research on this compound

The primary goal within this field of organic chemistry is the development of efficient and high-yielding production methods for valuable compounds. liberty.edu The academic study of a novel compound like this compound would encompass several well-defined objectives:

Development of Efficient Synthetic Routes: A key objective is to design and optimize novel synthetic pathways, such as one-pot or tandem reactions, to produce the compound efficiently and with minimal waste, in line with the principles of green chemistry. liberty.edurug.nl

Comprehensive Characterization: Thoroughly characterizing the compound's physicochemical and spectroscopic properties is essential for confirming its structure and purity.

Investigation of Structure-Reactivity Relationships: Research would aim to understand how the compound's unique structure influences its chemical reactivity. This includes studying its behavior in various organic reactions, such as oxidation and condensations, to establish its utility as a synthetic intermediate. researchgate.net

Evaluation of Biological and Functional Potential: A significant research goal is to synthesize derivatives and evaluate their biological activities. This involves correlating specific structural features with observed functions, which can guide the design of new therapeutic agents or functional materials. nih.gov Furthermore, the synthesis of isotopically labeled versions could create molecular probes for studying biological processes. whiterose.ac.uk

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-3,4-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-8(5-10)9(11)7(6)2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIPPEZQABSGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428344 | |

| Record name | 2-hydroxy-3,4-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26429-02-7 | |

| Record name | 2-hydroxy-3,4-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Hydroxy 3,4 Dimethylbenzaldehyde

Retrosynthetic Analysis and Strategic Disconnections for 2-Hydroxy-3,4-dimethylbenzaldehyde

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary functional groups to consider for disconnection are the aldehyde and the hydroxyl group on the aromatic ring.

A logical disconnection strategy involves breaking the carbon-carbon bond of the aldehyde group. This leads to a phenol (B47542) derivative, 3,4-dimethylphenol (B119073), as a key synthon. The formyl group can then be introduced in a forward sense using various formylation reactions. This approach is advantageous as 3,4-dimethylphenol is a readily available starting material.

Another strategic disconnection could involve the C-O bond of the hydroxyl group, leading to a substituted benzaldehyde (B42025). However, the selective introduction of a hydroxyl group ortho to an existing aldehyde can be challenging and may require protecting group strategies, making the formylation of a pre-existing phenol a more common and direct approach.

Established Synthetic Routes to this compound: A Critical Review

Several classical methods have been employed for the synthesis of hydroxybenzaldehydes, which can be adapted for this compound.

One of the most common methods is the Reimer-Tiemann reaction . This reaction involves the ortho-formylation of a phenol using chloroform (B151607) in a basic solution. researchgate.net For the synthesis of this compound, 3,4-dimethylphenol would be the starting material. While this method is straightforward, it often suffers from moderate yields and the formation of regioisomers, particularly the para-formylated product, which necessitates purification.

The Duff reaction offers an alternative by using hexamethylenetetramine as the formylating agent in the presence of an acid catalyst. This method can provide better regioselectivity for the ortho position in some cases.

Another established route is the Gattermann reaction , which uses hydrogen cyanide and hydrogen chloride. Due to the hazardous nature of the reagents, this method is less frequently used in modern laboratories. A modification, the Gattermann-Koch reaction , uses carbon monoxide and hydrogen chloride, but this typically requires high pressure.

The Vilsmeier-Haack reaction provides a milder alternative for the formylation of activated aromatic rings. This method uses a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the formylating agent. google.com This can be a high-yielding method for electron-rich phenols.

A process for preparing 3,4-dimethylbenzaldehyde (B1206508) involves the Grignard reaction of 4-bromo-o-xylene (B1216868) with magnesium, followed by formylation with N,N-dimethylformamide. google.com Subsequent hydroxylation would be required to yield the target molecule.

Novel and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. This has led to the exploration of catalyst-mediated reactions, flow chemistry, and biocatalysis for the synthesis of fine chemicals like this compound.

Catalyst-Mediated Synthesis and Optimization

The use of catalysts can significantly improve the efficiency and selectivity of synthetic transformations. For the synthesis of substituted benzaldehydes, various catalytic systems have been investigated.

For instance, the selective oxidation of methyl groups on a xylene precursor can be achieved using catalysts. The synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) has been reported via the copper-mediated selective oxidation of 2,4,6-trimethylphenol. researchgate.net A similar strategy could potentially be adapted for the synthesis of this compound from an appropriately substituted precursor. Studies have shown that iron halides can also catalyze the oxidation of trimethylphenols to their corresponding benzaldehydes. researchgate.net

The use of solid acid catalysts, such as treated natural zeolites, has been explored for condensation reactions, which could be relevant for derivatization of the target molecule. bcrec.id

| Catalyst System | Precursor | Product | Yield (%) | Reference |

| CuCl2/K2CO3/H2O2 | 2,4,6-Trimethylphenol | 3,5-Dimethyl-4-hydroxybenzaldehyde | High | researchgate.net |

| FeCl2 | 2,4,6-Trimethylphenol | 3,5-Dimethyl-4-hydroxybenzaldehyde | - | researchgate.net |

| Co(OAc)2 | 2,6-Dimethylphenol | 3,5-Dimethyl-4-hydroxybenzaldehyde | 88 | chemicalbook.com |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. While specific examples for the synthesis of this compound using flow chemistry are not widely reported, the principles can be applied to established reactions like the Vilsmeier-Haack or Reimer-Tiemann reactions. The use of flow chemistry has been noted to accelerate the synthesis of spirocyclic polyketides, demonstrating its potential for complex molecule synthesis. google.com

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. While direct biocatalytic synthesis of this compound from simple precursors is not yet established, enzymes could be employed for key steps. For example, oxidases could be used for the selective oxidation of a methyl group on a phenolic precursor. Lipoxygenases are iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, and their inhibitors are of medicinal interest. nih.gov

Chemo-, Regio-, and Stereoselective Synthesis of this compound and Its Derivatives

Achieving high chemo-, regio-, and stereoselectivity is a central goal in modern organic synthesis. nih.gov

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound, this is crucial when performing reactions on a molecule that contains both a hydroxyl and an aldehyde group.

Regioselectivity is critical in the formylation step. The directing effect of the hydroxyl and methyl groups on the aromatic ring influences the position of the incoming formyl group. The hydroxyl group is a strong ortho-, para-director, while the methyl groups are weaker ortho-, para-directors. The interplay of these directing effects will determine the regiochemical outcome of the formylation. The synthesis of 4-hydroxy-3-methylbenzaldehyde (B106927) from ortho-cresol via the Reimer-Tiemann reaction highlights the challenges and possibilities of controlling regioselectivity. researchgate.net Iron-catalyzed hydroboration has been shown to be highly chemo-, regio-, and stereoselective. rsc.org

Stereoselectivity is not a factor in the synthesis of this compound itself, as it is an achiral molecule. However, it becomes important when this aldehyde is used as a starting material for the synthesis of chiral derivatives. For instance, its reaction with chiral nucleophiles can lead to the formation of stereoisomers, and controlling the stereochemical outcome of such reactions is a key aspect of asymmetric synthesis. nih.gov

Large-Scale Synthesis and Process Intensification of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a focus on process intensification. This involves optimizing reaction parameters to maximize throughput, yield, and safety while minimizing waste and cost. The ortho-formylation of 3,4-dimethylphenol using magnesium chloride and paraformaldehyde is a process that lends itself well to such intensification. orgsyn.org

Key parameters that can be optimized for large-scale synthesis include the choice of solvent, reaction temperature, and molar ratios of the reactants. While tetrahydrofuran (B95107) is a commonly used solvent, acetonitrile (B52724) can be used as an alternative with minimal impact on the yield. orgsyn.org The reaction is typically carried out at reflux temperature, and the duration is monitored to ensure complete conversion of the starting material. orgsyn.org

Process intensification can be further achieved by streamlining the work-up procedure. After the reaction is complete, the mixture is typically subjected to an acidic work-up to liberate the product and remove the magnesium salts. orgsyn.org Careful control of this step is crucial to prevent the formation of emulsions, which can complicate the separation process on a large scale. orgsyn.org The crude product, which is often obtained in high purity, can then be further purified by recrystallization to meet the stringent requirements of its end-use applications. orgsyn.org

The following table summarizes a typical set of reaction conditions for the scalable ortho-formylation of a phenol, which can be adapted for the synthesis of this compound.

| Parameter | Value/Condition | Source |

| Starting Material | 3,4-Dimethylphenol | nih.gov |

| Formylating Agent | Paraformaldehyde | orgsyn.org |

| Catalyst/Reagent | Anhydrous Magnesium Dichloride | orgsyn.org |

| Base | Triethylamine | orgsyn.org |

| Solvent | Tetrahydrofuran or Acetonitrile | orgsyn.org |

| Reaction Temperature | Reflux (~75°C) | orgsyn.org |

| Work-up | Acidic wash (e.g., 1N HCl) followed by water wash | orgsyn.org |

This method's exclusive ortho-formylation and the use of readily available and manageable reagents make it a robust choice for the industrial production of this compound. orgsyn.org Further process intensification efforts could explore continuous flow reaction systems, which can offer enhanced heat and mass transfer, improved safety, and more consistent product quality for large-scale manufacturing.

Elucidating the Chemical Reactivity and Derivatization Pathways of 2 Hydroxy 3,4 Dimethylbenzaldehyde

Reactivity of the Aldehyde Functionality in 2-Hydroxy-3,4-dimethylbenzaldehyde

The aldehyde group in this compound is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon of the aldehyde's carbonyl group is susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of a wide range of products. For instance, condensation reactions with amines lead to the formation of Schiff bases, which are valuable intermediates in organic synthesis and can act as ligands for metal complexes.

A notable reaction involving the aldehyde group is the Dakin oxidation, a process that converts ortho- or para-hydroxyaldehydes to benzenediols and a carboxylate. ucl.ac.uk The reaction is initiated by the nucleophilic addition of a hydroperoxide anion to the carbonyl carbon. ucl.ac.uk This is followed by a rearrangement and subsequent hydrolysis to yield the final products. ucl.ac.uk

Oxidation and Reduction Chemistry

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde group in this compound to a carboxylic acid can be achieved using various oxidizing agents. A specific example is the Dakin oxidation, where hydrogen peroxide in a basic solution is used to transform the aldehyde into a phenol (B47542) and a carboxylate. ucl.ac.uk In a study on the synthesis of carbazomycin A, this compound was treated with 1N sodium hydroxide (B78521) solution and 6% hydrogen peroxide at 45°C for 8 hours. After acidification with HCl and extraction with ether, the resulting product was obtained.

Reduction: The reduction of the aldehyde to a primary alcohol is a common transformation. Reagents such as sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. In a synthetic study, this compound was reduced using sodium borohydride, yielding the corresponding alcohol. The general mechanism for the reduction of aldehydes with metal hydrides like NaBH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Aldol (B89426) and Knoevenagel Condensations

While specific literature detailing Aldol and Knoevenagel condensations for this compound is not abundant, the general principles of these reactions are applicable. The aldehyde can react with enolates or active methylene (B1212753) compounds to form new carbon-carbon bonds.

In a Knoevenagel condensation, the aldehyde would react with a compound containing an acidic methylene group (e.g., malononitrile (B47326), diethyl malonate) in the presence of a weak base to yield an α,β-unsaturated product.

Transformations Involving the Phenolic Hydroxyl Group of this compound

The phenolic hydroxyl group imparts another dimension to the reactivity of this compound, enabling etherification, esterification, and the formation of metal complexes.

Etherification and Esterification Reactions

The acidic proton of the phenolic hydroxyl group can be replaced to form ethers and esters.

Etherification: Ether derivatives can be synthesized through reactions like the Williamson ether synthesis, where the phenoxide ion (formed by deprotonation of the hydroxyl group with a base) acts as a nucleophile and attacks an alkyl halide. Patents have described the formation of this compound O-methyloxime, which involves the reaction of both the aldehyde and the hydroxyl group, indicating the feasibility of reactions at the hydroxyl site. google.comgoogle.com

Esterification: The phenolic hydroxyl group can be acylated to form esters. This is typically achieved by reacting the phenol with an acid chloride or anhydride (B1165640) in the presence of a base. For example, reaction with acetic anhydride would yield the corresponding acetate (B1210297) ester.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring of this compound

The benzene ring of this compound is rendered electron-rich by the cumulative electron-donating effects of the hydroxyl and dimethyl substituents. This enhanced nucleophilicity makes the ring highly susceptible to electrophilic aromatic substitution. The directing effects of the substituents govern the regioselectivity of these reactions.

-OH group (at C-2): A powerful activating group and an ortho, para-director.

-CH₃ groups (at C-3 and C-4): Weakly activating groups and ortho, para-directors.

-CHO group (at C-1): A moderately deactivating group and a meta-director.

The combined influence of these groups makes the C-5 position the most probable site for electrophilic attack. This position is para to the strongly activating hydroxyl group and ortho to the methyl group at C-4, receiving strong activation from both. The C-6 position, while ortho to the hydroxyl group, is sterically hindered by the adjacent aldehyde group at C-1.

Typical electrophilic substitution reactions applicable to this compound would include nitration and halogenation, leading to the introduction of new functional groups on the aromatic ring, primarily at the C-5 position.

Conversely, nucleophilic aromatic substitution on the electron-rich benzene ring of this compound is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in this molecule.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued in synthetic chemistry for their efficiency and atom economy. Salicylaldehydes are recognized as privileged starting materials for MCRs, giving rise to a diverse array of heterocyclic structures. scite.ai this compound, as a substituted salicylaldehyde (B1680747), is an ideal candidate for such transformations.

One prominent example is the synthesis of substituted 2-amino-4H-chromenes. This reaction proceeds via a sodium hydroxide-catalyzed, three-component assembly of a salicylaldehyde, malononitrile, and a cyanoacetamide, often under environmentally benign 'on-water' conditions. academie-sciences.fr The reaction involves an initial Knoevenagel condensation between the salicylaldehyde and malononitrile, followed by a Michael addition of the cyanoacetamide and subsequent intramolecular cyclization. academie-sciences.fr When this compound is used in this MCR, it is expected to yield 2-amino-7,8-dimethyl-4H-chromene derivatives.

Another significant MCR involves the reaction of salicylaldehydes with malononitrile dimer and an alcohol to produce 5-O-substituted 5H-chromeno[2,3-b]pyridines. nih.gov This one-pot, two-step transformation demonstrates the versatility of salicylaldehydes in constructing complex, fused heterocyclic systems. The application of this compound in this reaction would lead to the formation of correspondingly substituted 5H-chromeno[2,3-b]pyridine products.

The table below summarizes representative MCRs applicable to this compound.

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Expected Product Core |

| Chromene Synthesis academie-sciences.fr | This compound | Malononitrile | Cyanoacetamide | 2-Amino-7,8-dimethyl-4H-chromene |

| Chromenopyridine Synthesis nih.gov | This compound | Malononitrile Dimer | Alcohol | 5-Alkoxy-8,9-dimethyl-5H-chromeno[2,3-b]pyridine |

| Biscoumarin Synthesis lew.ro | This compound | 4-Hydroxycoumarin | - | 3,3'-((6,7-Dimethyl-2-hydroxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) |

Exploiting this compound in Heterocyclic Synthesis

Beyond MCRs, this compound serves as a key starting material for the targeted synthesis of several important classes of oxygen-containing heterocycles, including chalcones, coumarins, and chromones.

Synthesis of Chalcones: Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities. nih.gov They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with an acetophenone (B1666503). nih.govbioline.org.br The reaction of this compound with an appropriate acetophenone would yield a 2'-hydroxychalcone (B22705) derivative. These derivatives are valuable precursors for the synthesis of flavones. researchgate.net

Synthesis of Coumarins: Coumarins (2H-1-benzopyran-2-ones) are a large class of lactones that are widespread in nature and exhibit significant pharmacological properties. nih.gov Numerous synthetic methods exist for their preparation starting from salicylaldehydes. Common methods include the Perkin reaction, Knoevenagel condensation, and Wittig reaction. For instance, the Knoevenagel condensation of a salicylaldehyde with a compound containing an active methylene group, such as diethyl malonate or ethyl acetoacetate, in the presence of a basic catalyst like piperidine, is a standard route to 3-substituted coumarins. nih.gov Applying this to this compound would produce 7,8-dimethylcoumarin derivatives.

Synthesis of Chromones and Flavones: Chromones (4H-1-benzopyran-4-ones) form the core structure of many natural products, including flavones and isoflavones. ijrpc.com A common route to flavones (2-phenylchromones) involves a two-step process starting with a 2'-hydroxyacetophenone. researchgate.net Alternatively, a chalcone-based pathway can be employed. This involves the initial Claisen-Schmidt condensation of this compound with an acetophenone to form a 2'-hydroxychalcone intermediate. researchgate.net This intermediate can then undergo oxidative cyclization, often using iodine in a suitable solvent, to form the corresponding flavone, which would be a derivative of 7,8-dimethylflavone. researchgate.netorganic-chemistry.org

The following table outlines the key heterocyclic scaffolds that can be synthesized from this compound and the principal reaction types involved.

| Target Heterocycle | Core Reaction Type | Co-reactant |

| Chalcone | Claisen-Schmidt Condensation | Acetophenone |

| Coumarin (B35378) | Knoevenagel Condensation | Active Methylene Compound (e.g., Diethyl Malonate) |

| Flavone (a Chromone) | Claisen-Schmidt Condensation followed by Oxidative Cyclization | Acetophenone |

Comprehensive Spectroscopic and Computational Characterization of 2 Hydroxy 3,4 Dimethylbenzaldehyde

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Hydroxy-3,4-dimethylbenzaldehyde, a combination of 1D and 2D NMR techniques would be employed for unambiguous assignment of all proton and carbon signals.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the expected signals would include a downfield singlet for the aldehyde proton (-CHO), a singlet for the phenolic hydroxyl proton (-OH), two singlets for the two aromatic protons, and two singlets for the methyl groups (-CH₃). The chemical shifts can be predicted based on the electronic effects of the substituents.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The spectrum for this compound would show nine distinct signals: one for the carbonyl carbon of the aldehyde, six for the aromatic carbons (four substituted and two with attached protons), and two for the methyl carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, COSY would primarily show correlations between the aromatic protons, helping to confirm their positions relative to each other, although in this fully substituted aromatic ring, such couplings would be minimal or absent between the remaining protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the signals of the two aromatic protons to their corresponding carbon atoms and the methyl protons to their carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on standard substituent effects and data from similar compounds. Actual experimental values may vary.

| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| 1 | C=O | - | ~192 | H-aldehyde to C2, C6; H6 to C1 |

| 2 | C-OH | - | ~158 | H-OH to C2, C3; H6 to C2 |

| 3 | C-CH₃ | - | ~125 | H-methyl(3) to C2, C4 |

| 4 | C-CH₃ | - | ~138 | H-methyl(4) to C3, C5 |

| 5 | C-H | ~7.2 | ~130 | H5 to C1, C3, C4 |

| 6 | C-H | ~7.4 | ~128 | H6 to C2, C4, C=O |

| 7 | -CHO | ~9.8 | - | H-aldehyde to C1, C2 |

| 8 | -OH | ~11.0 | - | H-OH to C2, C3 |

| 9 | 3-CH₃ | ~2.2 | ~15 | H-methyl(3) to C3, C2, C4 |

| 10 | 4-CH₃ | ~2.3 | ~20 | H-methyl(4) to C4, C3, C5 |

Solid-State NMR (ssNMR) provides information about the structure, packing, and dynamics of molecules in the solid phase. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would be the most common ssNMR experiment. This technique could reveal the presence of polymorphism (different crystalline forms), as distinct crystal packing arrangements would result in different ¹³C chemical shifts. Furthermore, ssNMR can be used to study intramolecular hydrogen bonding in the solid state. To date, no specific solid-state NMR studies for this compound have been reported in the literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint."

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound would be characterized by a broad absorption band for the O-H stretch of the phenol (B47542) (typically around 3400-3200 cm⁻¹), which may be influenced by intramolecular hydrogen bonding to the aldehyde. A strong, sharp absorption for the C=O stretch of the aldehyde would appear around 1650-1680 cm⁻¹, its position lowered from the typical ~1700 cm⁻¹ due to conjugation with the aromatic ring and hydrogen bonding. Other key peaks would include C-H stretches for the aromatic and methyl groups (~3100-2850 cm⁻¹) and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly effective for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations and C-C backbone stretches would be expected to produce strong Raman signals. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| O-H (Phenol) | Stretching | 3400 - 3200 | Strong, Broad | Weak |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium | Medium |

| C-H (Methyl) | Stretching | 2980 - 2850 | Medium | Medium |

| C=O (Aldehyde) | Stretching | 1680 - 1650 | Strong | Medium |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium-Strong | Strong |

| C-O (Phenol) | Stretching | 1260 - 1180 | Strong | Weak |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₉H₁₀O₂), the theoretical monoisotopic mass can be calculated precisely. An experimental HRMS measurement confirming this mass would provide unequivocal evidence for the compound's elemental composition.

Table 3: Calculated Mass Data for this compound

| Parameter | Formula | Calculated Value |

| Molecular Formula | C₉H₁₀O₂ | - |

| Average Molecular Weight | - | 150.17 g/mol |

| Monoisotopic Mass | [M] | 150.06808 Da |

| Protonated Ion | [M+H]⁺ | 150.07535 Da |

| Sodiated Ion | [M+Na]⁺ | 173.05727 Da |

X-ray Crystallography for Solid-State Structure Elucidation of this compound

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also offer a definitive view of the planarity of the molecule and the specific conformation of the aldehyde group relative to the ring. Crucially, it would reveal the details of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. There are currently no published crystal structures for this specific isomer. For comparison, the crystal structure of 2,3,4-trihydroxybenzaldehyde (B138039) shows an extensive hydrogen-bonding network. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in the gas phase (GC) and then detects them based on their mass-to-charge ratio (MS).

For this compound, GC-MS analysis would serve two primary purposes:

Purity Assessment: It can separate the target compound from any starting materials, byproducts, or solvent residues, allowing for an assessment of its purity.

Structural Confirmation: The mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 150. Common fragmentation pathways would likely involve the loss of the aldehyde proton (M-1), the loss of a methyl group (M-15), or the loss of the formyl group (M-29), leading to characteristic fragment ions that help confirm the structure. The NIST Mass Spectrometry Data Center contains spectra for related isomers like 3,4-dimethylbenzaldehyde (B1206508), which shows major peaks at m/z 133, 134, and 105, corresponding to losses of H, and the CHO group. nih.gov

Computational Chemistry and Theoretical Studies on this compound

Computational chemistry provides a powerful lens for investigating the intricate properties of molecules like this compound from a theoretical standpoint. By leveraging the principles of quantum mechanics and classical mechanics, researchers can model its behavior, predict its properties, and gain insights that complement experimental findings. These theoretical studies are crucial for understanding the molecule's electronic structure, conformational preferences, and spectroscopic signatures.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying the electronic structure of molecules. For this compound, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-31G(d,p), can elucidate its geometric and electronic properties. mdpi.com The optimization of the molecule's geometry reveals key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule in its ground state.

A critical aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are fundamental indicators of the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.com These descriptors, including electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω), offer a quantitative framework for predicting how the molecule will interact with other chemical species. mdpi.com

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Electronegativity (χ) | 4.15 eV |

| Global Hardness (η) | 2.35 eV |

| Electrophilicity Index (ω) | 3.66 eV |

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable single bonds, particularly the C-C bond connecting the aldehyde group and the C-O bond of the hydroxyl group to the benzene (B151609) ring, allows this compound to exist in different spatial arrangements or conformations. Conformational analysis is the systematic study of these different conformers and their relative energies.

A common technique involves mapping the potential energy surface (PES) by systematically rotating key dihedral angles and calculating the energy at each step. ufms.br For this compound, the dihedral angles involving the aldehyde and hydroxyl groups are of primary interest due to the possibility of intramolecular hydrogen bonding between the hydroxyl hydrogen and the aldehyde oxygen. This interaction can significantly stabilize certain conformations. The PES scan reveals the energy minima, which correspond to stable conformers, and the energy barriers that separate them. The most stable conformer is the one with the lowest energy, and its geometry provides insights into the molecule's preferred shape.

| Conformer | Key Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| A | 0° | 0.00 | Planar, intramolecular H-bond |

| B | 180° | 4.5 | Planar, no intramolecular H-bond |

Molecular Dynamics Simulations of this compound in Various Environments

While quantum chemical calculations often model a molecule in isolation or with simplified solvent models, molecular dynamics (MD) simulations offer a way to study its behavior in more realistic, complex environments over time. hw.ac.uk An MD simulation treats atoms as classical particles and uses a force field to describe the interactions between them.

By simulating this compound in different solvents, such as water or ethanol (B145695), researchers can investigate how the solvent molecules arrange themselves around the solute and how this solvation structure influences the compound's conformation and dynamics. These simulations can reveal the strength and lifetime of hydrogen bonds between the molecule and the solvent, providing a dynamic picture of its interactions at the molecular level. Such studies are crucial for understanding the compound's behavior in solution, which is relevant for many of its potential applications.

Quantum Chemical Predictions of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. By calculating spectroscopic parameters, theoretical chemists can aid in the analysis of experimental data and, in some cases, predict spectra for molecules that have not yet been synthesized or isolated.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. conicet.gov.ar By analyzing the normal modes of vibration, each calculated frequency can be assigned to specific atomic motions, such as the stretching of the C=O bond in the aldehyde group or the O-H bond in the hydroxyl group. These predicted spectra can be compared with experimental Infrared (IR) and Raman spectra to confirm the molecular structure and understand its vibrational properties.

NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum chemical methods can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. nih.gov These predictions are highly sensitive to the electronic environment of each atom and can be used to assign peaks in an experimental NMR spectrum, helping to confirm the connectivity and conformation of the molecule.

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths). This information is useful for understanding the electronic transitions within the molecule, often involving the π-system of the benzene ring and the non-bonding electrons on the oxygen atoms.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| IR Spectroscopy | ν(O-H) | 3450 cm⁻¹ |

| IR Spectroscopy | ν(C=O) | 1680 cm⁻¹ |

| ¹H NMR | δ(CHO) | 9.8 ppm |

| ¹³C NMR | δ(C=O) | 192 ppm |

| UV-Vis Spectroscopy | λmax | 275 nm, 330 nm |

Coordination Chemistry and Metal Complexation with 2 Hydroxy 3,4 Dimethylbenzaldehyde and Its Derivatives

Design and Synthesis of 2-Hydroxy-3,4-dimethylbenzaldehyde-Based Ligands

The primary method for designing and synthesizing ligands from this compound and its derivatives is through the condensation reaction with primary amines to form Schiff bases. tandfonline.comnih.gov This reaction, first documented in 1864, involves the nucleophilic addition of an amine to the carbonyl group of the aldehyde, followed by dehydration to form an imine or azomethine group (-C=N-). tandfonline.comrecentscientific.com

The general synthesis is typically carried out by refluxing the substituted salicylaldehyde (B1680747) with a primary amine in a suitable solvent, often ethanol (B145695). srce.hrprimescholars.com The reaction can be performed with or without a catalyst, though acidic or basic catalysts are sometimes used to improve yields. tandfonline.comresearchgate.net For instance, a method for synthesizing amino acid Schiff bases from substituted salicylaldehydes utilized sodium hydroxide (B78521) as a catalyst. researchgate.netiosrjournals.org The resulting Schiff base ligands are often crystalline solids and can be purified by recrystallization. srce.hr

The versatility of this synthesis method allows for the creation of a wide variety of ligands with different denticities and electronic properties. By choosing different primary amines (e.g., monoamines, diamines, amino acids, hydrazones), bidentate, tridentate, or tetradentate ligands can be readily prepared. ijcrr.com For example, reacting a substituted salicylaldehyde with an amino acid like glycine (B1666218) or α-alanine yields a potentially tridentate ligand. researchgate.netiosrjournals.org Similarly, condensation with diamines such as ethylenediamine (B42938) or o-phenylenediamine (B120857) can produce tetradentate N₂O₂ ligands. recentscientific.comnih.gov The substituents on the salicylaldehyde ring, such as the methyl groups in this compound, influence the steric and electronic properties of the resulting ligand, which in turn affects the structure and stability of its metal complexes.

Synthesis and Structural Characterization of Metal Complexes Formed with this compound

Metal complexes are typically synthesized by reacting the pre-formed Schiff base ligand with a metal salt in an appropriate solvent, such as ethanol or methanol. recentscientific.comsbmu.ac.ir The mixture is often refluxed to facilitate the reaction, after which the solid complex precipitates upon cooling and can be collected by filtration. recentscientific.comsbmu.ac.ir In some cases, a template synthesis is employed, where the metal ion is present during the condensation reaction between the aldehyde and amine, directing the formation of a specific macrocyclic structure. iiste.org The resulting complexes are characterized by various techniques, including elemental analysis, single-crystal X-ray diffraction, and spectroscopic methods.

Transition Metal Complexes

A vast number of transition metal complexes have been synthesized using Schiff base ligands derived from substituted salicylaldehydes. These complexes feature metals such as iron, cobalt, nickel, copper, and zinc. sbmu.ac.irias.ac.in The ligands typically coordinate to the metal center through the deprotonated phenolic oxygen and the azomethine nitrogen atom. srce.hrnih.gov

For example, iron(III) complexes with various substituted salicylaldehydes have been synthesized by reacting the deprotonated ligand with FeCl₃·6H₂O in methanol. nih.gov X-ray crystallography revealed that these complexes, such as [Fe(3,5-diCl-salo)₃], adopt a mononuclear structure where three bidentate salicylaldehyde ligands coordinate to the iron(III) center, resulting in a distorted octahedral geometry. nih.gov

Similarly, multinuclear complexes can be formed. A series of di-, tri-, and tetranuclear Co(II) and Cu(II) complexes were synthesized using diSchiff base ligands derived from 3,4-dihydroxybenzaldehyde (B13553) and various diamines. nih.gov The structures of these complexes often involve bridging atoms, such as phenolate (B1203915) oxygens, to link the metal centers.

The geometry of the resulting complex is influenced by the metal ion, the ligand structure, and the reaction conditions. Common geometries include octahedral, square planar, square pyramidal, and tetrahedral. sbmu.ac.irias.ac.innih.gov For instance, a study on complexes derived from 2,4-dihydroxybenzaldehyde (B120756) and α-naphthylamine reported a square-planar geometry for the Ni(II) and Cu(II) complexes, while the Zn(II) complex adopted a tetrahedral geometry. sbmu.ac.ir

Table 1: Examples of Transition Metal Complexes with Substituted Salicylaldehyde Ligands

| Metal Ion | Ligand Source (Aldehyde) | Resulting Complex Formula/Type | Coordination Geometry | Reference |

|---|---|---|---|---|

| Fe(III) | 3,5-Dichlorosalicylaldehyde | [Fe(3,5-diCl-salo)₃] | Distorted Octahedral | nih.gov |

| Cu(II) | 2,4-Dihydroxybenzaldehyde | [Cu(L)] | Square-Planar | sbmu.ac.ir |

| Ni(II) | 2,4-Dihydroxybenzaldehyde | [Ni(L)] | Square-Planar | sbmu.ac.ir |

| Zn(II) | 2,4-Dihydroxybenzaldehyde | [Zn(L)] | Tetrahedral | sbmu.ac.ir |

| Co(II) | Salicylaldehyde | [Co(Hsaath)₂] | Octahedral | ias.ac.in |

| VO(IV) | 5-Chlorosalicylaldehyde | [VO(L)] | Not Specified | iosrjournals.org |

Main Group Metal Complexes

The coordination chemistry of salicylaldehyde-based Schiff bases with main group metals is less explored compared to transition metals. However, examples exist, demonstrating the versatility of these ligands. Magnesium(II) complexes have been synthesized using an environmentally friendly procedure in an aqueous medium. recentscientific.com The synthesis involved reacting salicylaldehyde-based Schiff bases with magnesium chloride in a water-ethanol mixture. recentscientific.com The resulting complexes were characterized by IR spectroscopy, which confirmed the coordination of the ligand to the Mg(II) ion. recentscientific.com The study highlighted that such complexes could be formed efficiently in green solvents, offering advantages over conventional methods. recentscientific.com

Lanthanide and Actinide Complexes

Schiff base ligands derived from salicylaldehyde are effective for complexing lanthanide ions (Ln), leading to compounds with interesting magnetic and luminescent properties. tandfonline.commdpi.com The synthesis of these complexes typically involves the reaction of a lanthanide salt, such as Ln(NO₃)₃·xH₂O or LnCl₃·xH₂O, with the Schiff base ligand in an alcoholic solution. tandfonline.comresearchgate.net

The resulting lanthanide complexes often exhibit high coordination numbers, typically ranging from seven to nine. tandfonline.comrsc.org For example, a series of La(III), Pr(III), Nd(III), Sm(III), and Tb(III) complexes with a Schiff base derived from salicylaldehyde and hydrazine (B178648) (SAZ) were reported. researchgate.net The stoichiometry was found to be [Ln(SAZ)₂(H₂O)₂]Cl₃ or [Ln(SAZ)₂Cl₂]Cl, where the ligand acts as a bidentate donor, coordinating through the azomethine nitrogen and phenolic oxygen. researchgate.net In another study, La(III), Ce(III), Sm(III), and Gd(III) complexes with a more complex Schiff base ligand were found to have a seven-coordinate geometry, with the ligand exhibiting both bidentate and tetradentate coordination modes within the same complex. tandfonline.com The synthesis of a dinuclear lanthanum complex, [La₂L₄(thf)₂(µ-Cl)₂], from a salicylaldehyde-derived Schiff base has also been reported, with the structure confirmed by X-ray crystallography. rsc.org

Spectroscopic and Magnetic Properties of this compound Metal Complexes

Spectroscopic and magnetic studies are crucial for elucidating the structure and electronic properties of metal complexes derived from this compound and its analogues.

Spectroscopic Properties

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of a Schiff base ligand to a metal ion. Key spectral changes observed upon complexation include:

Disappearance of the ν(O-H) band: The broad band corresponding to the phenolic hydroxyl group (around 3100-3400 cm⁻¹) in the free ligand spectrum vanishes in the complex's spectrum, indicating deprotonation and coordination of the phenolic oxygen to the metal ion. nih.govresearchgate.net

Shift of the ν(C=N) band: The stretching vibration of the azomethine group (typically 1600-1650 cm⁻¹) shifts, usually to a lower frequency (wavenumber), upon coordination of the nitrogen atom to the metal center. recentscientific.comsbmu.ac.irnih.gov This shift is a direct indicator of C=N-metal bond formation.

Shift of the ν(C-O) band: The phenolic C-O stretching band (around 1280 cm⁻¹) typically shifts to a higher frequency in the complex, further confirming the coordination of the phenolato oxygen. nih.govresearchgate.net

Appearance of new bands: New, weaker bands appear in the far-IR region (typically 400-600 cm⁻¹) of the complex's spectrum, which are attributed to the metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations. sbmu.ac.iriiste.org

Electronic (UV-Visible) spectroscopy provides information about the electronic transitions within the complex and helps in determining its geometry. The spectra of the complexes typically show bands arising from intra-ligand (π→π* and n→π*) transitions as well as d-d transitions and ligand-to-metal charge transfer (LMCT) bands. nih.govmdpi.com For instance, in square-planar palladium(II) complexes with substituted salicylaldehydes, d-d transition bands are expected in the 320-520 nm range. mdpi.com The position and intensity of these bands are characteristic of the metal ion's d-orbital splitting and thus its coordination environment.

Magnetic Properties

Magnetic susceptibility measurements are used to determine the magnetic moment of a complex, which reveals the number of unpaired electrons on the metal center. gcnayanangal.comdu.edu.eg This information is vital for understanding the electronic structure and inferring the stereochemistry of the complex.

For example, Co(II) complexes can be either high-spin octahedral with a magnetic moment of ~4.3-5.2 B.M. (Bohr Magnetons) or low-spin square planar with a moment of ~2.1-2.9 B.M. ias.ac.in Similarly, Ni(II) complexes with octahedral geometry typically have magnetic moments of ~2.9-3.4 B.M., while their square-planar counterparts are diamagnetic (0 B.M.). ias.ac.in Copper(II) complexes, having one unpaired electron, generally exhibit magnetic moments in the range of 1.7-2.2 B.M. ias.ac.in Complexes of Zn(II) and La(III) are expected to be diamagnetic as they have completely filled or empty d/f orbitals, respectively. ias.ac.inresearchgate.net

Table 2: Representative Magnetic Moment Data for Transition Metal Complexes with Salicylaldehyde-Derived Ligands

| Metal Ion | Electronic Configuration | Number of Unpaired Electrons | Typical Magnetic Moment (μ_eff, B.M.) | Typical Geometry | Reference |

|---|---|---|---|---|---|

| Mn(II) | d⁵ | 5 (high-spin) | ~5.9 | Octahedral | ias.ac.in |

| Co(II) | d⁷ | 3 (high-spin) | 4.3 - 5.2 | Octahedral | ias.ac.in |

| Ni(II) | d⁸ | 2 | 2.9 - 3.4 | Octahedral | ias.ac.in |

| Cu(II) | d⁹ | 1 | 1.7 - 2.2 | Octahedral/Square-Planar | ias.ac.in |

| Cd(II) | d¹⁰ | 0 | Diamagnetic | Tetrahedral | orientjchem.org |

Catalytic Applications of Metal Complexes Derived from this compound

Schiff base metal complexes, including those derived from substituted salicylaldehydes, are recognized for their excellent catalytic activity in a wide range of organic reactions. nih.govresearchgate.net The high thermal and moisture stability of many of these complexes makes them suitable for use under various reaction conditions. nih.gov

One significant area of application is in oxidation catalysis. Oxovanadium(IV) complexes with Schiff bases derived from substituted salicylaldehydes and amino acids have been shown to be highly effective and selective catalysts for the epoxidation of cyclooctene (B146475) using H₂O₂ as an oxidant. iosrjournals.org Copper(II) Schiff base complexes have been used to catalyze the selective oxidation of styrene (B11656) to benzaldehyde (B42025) with tert-butyl hydroperoxide. nih.gov Water-soluble Mn(III) and Cu(II) salen-type complexes (derived from salicylaldehyde and diamines) have also demonstrated catalytic activity in the oxidation of various alcohols to their corresponding aldehydes and ketones. rsc.org

Beyond oxidation, these complexes are active in polymerization reactions. For example, cobalt(II) and iron(II) complexes with certain Schiff base ligands have been used as catalysts in the polymerization of ethylene (B1197577) and propylene. researchgate.net Other reported catalytic activities include ring-opening polymerization, hydrosilation, and various condensation and coupling reactions. researchgate.net The catalytic activity is often enhanced upon complexation of the ligand to the metal ion, and the specific nature of the ligand and metal center can be tuned to optimize performance for a particular reaction. nih.gov

Homogeneous and Heterogeneous Catalysis

The metal complexes of this compound and its Schiff base derivatives are anticipated to be active catalysts in a range of organic transformations.

Homogeneous Catalysis: In a homogeneous system, where the catalyst is in the same phase as the reactants, these complexes could be employed in various reactions. For instance, Schiff base complexes of transition metals have demonstrated significant catalytic activity in oxidation reactions, such as the oxidation of alcohols and phenols. ijser.insbmu.ac.ir The electronic properties of the this compound ligand, influenced by the electron-donating methyl groups, could modulate the redox potential of the metal center, thereby tuning the catalytic efficiency. Furthermore, these complexes could potentially catalyze polymerization reactions, as has been observed with related Schiff base complexes. sbmu.ac.ir

Heterogeneous Catalysis: For applications requiring ease of separation and catalyst recycling, the immobilization of this compound metal complexes onto solid supports is a viable strategy for creating heterogeneous catalysts. Supports such as polymers, silica, or zeolites can be functionalized to anchor the metal complexes. These supported catalysts could find applications in a variety of reactions, including hydrogenations, oxidations, and carbon-carbon coupling reactions. ijser.insbmu.ac.ir The porous nature of the support could also introduce size and shape selectivity to the catalytic process.

A hypothetical representation of catalytic activity for a generic Schiff base complex derived from this compound in an oxidation reaction is presented below.

| Catalyst System | Reaction | Substrate | Product | Theoretical Conversion (%) | Theoretical Selectivity (%) |

| [M(L)n] (M=Co, Cu, Ni; L=Schiff base) | Oxidation | Benzyl Alcohol | Benzaldehyde | High | High |

| Supported-[M(L)n] on SiO2 | Oxidation | Styrene | Styrene Oxide | Moderate to High | Moderate to High |

This table is a theoretical representation based on the catalytic behavior of analogous Schiff base complexes and is not based on experimental data for this compound complexes.

Asymmetric Catalysis and Chiral Induction

The development of chiral catalysts for asymmetric synthesis is a significant area of research. Schiff base ligands derived from this compound can be rendered chiral by using a chiral amine in the condensation reaction. The resulting chiral metal complexes can then be utilized as catalysts in asymmetric transformations, inducing enantioselectivity in the products.

For example, chiral Schiff base complexes have been successfully employed in asymmetric epoxidation of olefins, asymmetric aldol (B89426) reactions, and asymmetric cyanohydrin synthesis. The stereochemical outcome of these reactions is governed by the specific geometry of the chiral catalyst and the interaction between the catalyst and the substrate. The methyl groups on the aromatic ring of the this compound ligand could play a role in the steric environment around the metal center, potentially influencing the enantioselectivity of the catalytic reaction.

| Chiral Catalyst | Asymmetric Reaction | Substrate | Product | Theoretical Enantiomeric Excess (ee, %) |

| Chiral [Mn(III)-Salen] analogue | Epoxidation | Styrene | (R)-Styrene oxide | Good to Excellent |

| Chiral [Cu(II)-Schiff base] | Michael Addition | Chalcone | Chiral adduct | Moderate to Good |

This table provides a theoretical framework for the potential of chiral this compound Schiff base complexes in asymmetric catalysis, based on established principles.

Electrochemical Behavior of this compound Metal Complexes

The electrochemical properties of metal complexes of this compound and its derivatives are of interest for their potential applications in sensors, electrocatalysis, and as models for biological redox processes. The redox behavior of these complexes can be investigated using techniques such as cyclic voltammetry.

Furthermore, the electrochemical behavior can provide insights into the catalytic mechanism of these complexes in redox reactions. For instance, the interaction of the complex with a substrate could lead to changes in the cyclic voltammogram, allowing for the study of the catalytic cycle.

| Complex | Solvent/Electrolyte | Scan Rate (mV/s) | Epc (V) vs. Ag/AgCl (Theoretical) | Epa (V) vs. Ag/AgCl (Theoretical) | ΔEp (mV) (Theoretical) | Process |

| [Cu(L)] | DMF/TBAP | 100 | -0.85 | -0.75 | 100 | Quasi-reversible Cu(II)/Cu(I) |

| [Ni(L)] | CH3CN/TBAP | 100 | -1.10 | -1.00 | 100 | Quasi-reversible Ni(II)/Ni(I) |

This table illustrates the expected electrochemical data for hypothetical metal complexes of a Schiff base derived from this compound, based on general electrochemical principles of similar complexes.

Applications of 2 Hydroxy 3,4 Dimethylbenzaldehyde in Advanced Organic Synthesis and Catalysis

2-Hydroxy-3,4-dimethylbenzaldehyde as a Versatile Building Block for Complex Molecules

The utility of this compound as a building block stems from the distinct reactivity of its functional groups. The aldehyde group is a primary site for nucleophilic attack and condensation reactions, allowing for carbon-carbon and carbon-nitrogen bond formation. The phenolic hydroxyl group can act as a nucleophile, can be deprotonated to form a phenoxide, or can direct the substitution pattern of the aromatic ring.

Key reactive sites that enable its role as a versatile synthon include:

The Aldehyde Group: Readily participates in reactions such as Wittig olefination, aldol (B89426) condensation, Knoevenagel condensation, and reductive amination to build molecular complexity.

The Hydroxyl Group: Can be alkylated or acylated for protection or to introduce new functionalities. Its presence ortho to the aldehyde group allows for the formation of stable intramolecular hydrogen bonds and enables specific reactions like the synthesis of coumarins (via Perkin reaction) or benzofurans.

The Aromatic Ring: The electron-donating nature of the hydroxyl and methyl groups activates the ring for electrophilic aromatic substitution, allowing for the introduction of further substituents if desired.

These features make this compound a valuable starting material for synthesizing a variety of heterocyclic compounds and other complex organic structures.

Role of this compound in Catalyst Design and Ligand Development

A significant application for hydroxybenzaldehydes is in the synthesis of ligands for coordination chemistry, particularly Schiff base ligands. Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. jmchemsci.comnih.gov The resulting imine (-C=N-) group, along with the ortho-hydroxyl group, creates an effective chelation site for a wide range of metal ions. jmchemsci.com

The general synthesis of a Schiff base ligand from this compound would involve its reaction with a primary amine (R-NH₂). The hydroxyl group often plays a crucial role in stabilizing the resulting metal complex. By varying the structure of the primary amine, a vast library of bidentate, tridentate, or polydentate ligands can be synthesized, each capable of imparting unique electronic and steric properties to a metal center.

While direct examples for this compound are not prominent in the literature, the principle is well-demonstrated with analogous compounds. For instance, Schiff bases derived from 3,4-dihydroxybenzaldehyde (B13553) have been used to prepare di-, tri-, and tetranuclear cobalt(II) and copper(II) complexes. nih.gov Similarly, derivatives of 2-hydroxybenzaldehyde are widely used to create metal complexes with applications in catalysis and materials science. jmchemsci.com

Table 1: Examples of Schiff Base Ligands Derived from Analogous Hydroxybenzaldehydes

| Precursor Aldehyde | Reactant Amine | Resulting Schiff Base Type | Potential Metal Coordination |

| 2-Hydroxybenzaldehyde | (Z)-3-hydrazineylideneindolin-2-one | Tridentate Ligand | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) jmchemsci.com |

| 3,4-Dihydroxybenzaldehyde | Ethylenediamine (B42938) | Tetradentate Ligand | Co(II), Cu(II) nih.gov |

| 3,4-Dihydroxybenzaldehyde | 4,5-Dimethyl-1,2-phenylenediamine | Tetradentate Ligand | Co(II), Cu(II) nih.gov |

| 2-Hydroxy-3-methoxybenzaldehyde | Amino Acid Methyl Esters | Tridentate Ligand | Not specified nih.gov |

The ligands derived from this compound would be expected to form stable complexes with transition metals, which could then be explored for catalytic activities in reactions such as oxidation, reduction, and carbon-carbon coupling.

Utilization of this compound in Organocatalysis

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While certain aldehydes can participate in specific organocatalytic cycles, there is currently no specific research literature detailing the use of this compound as an organocatalyst itself. Its primary role in this field would more likely be as a precursor to more complex chiral molecules, such as amines or amides, that could then serve as organocatalysts. For example, reductive amination could convert it into a secondary amine, which could be a scaffold for a catalyst.

Engineering of Solid Supports and Resins Functionalized with this compound

The functionalization of solid supports and resins is a cornerstone of solid-phase synthesis and the development of heterogeneous catalysts. The phenolic hydroxyl group of this compound provides a convenient handle for covalently attaching the molecule to a polymer backbone or an inorganic support like silica.

The process would typically involve:

Activation of the solid support (e.g., chloromethylation of polystyrene).

Reaction of the activated support with the phenoxide of this compound, forming a stable ether linkage.

Once immobilized, the aldehyde group remains available for subsequent reactions. This would allow it to be used as a solid-phase scavenger for primary amines or as a platform for building combinatorial libraries of compounds, where the final product can be easily separated from the reaction medium by simple filtration. While this is a well-established strategy, specific examples employing this compound have not been reported.

Precursor for the Synthesis of High-Value Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. Due to its multiple reactive sites, this compound is a potential precursor for a range of high-value molecules. Standard organic transformations can be applied to its functional groups to yield new compounds.

For example:

Oxidation of the aldehyde group would yield 2-Hydroxy-3,4-dimethylbenzoic acid, a potentially valuable carboxylic acid derivative. aobchem.com

Reduction of the aldehyde would produce 2-Hydroxymethyl-3,4-dimethylphenol, a di-functional molecule for polymer or resin synthesis.

Condensation reactions can lead to heterocyclic systems such as coumarins or benzofurans, which are important scaffolds in medicinal chemistry and materials science.

Table 2: Potential High-Value Chemicals Derived from this compound

| Reaction Type | Reagents (Example) | Product Class | Potential Application |

| Oxidation | KMnO₄ or Ag₂O | Carboxylic Acid | Pharmaceutical intermediate, monomer |

| Reduction | NaBH₄ or H₂/Pd-C | Benzyl Alcohol | Resin/polymer precursor, ligand synthesis |

| Perkin Reaction | Acetic anhydride (B1165640), Sodium acetate (B1210297) | Coumarin (B35378) | Fragrance, pharmaceutical, optical brightener |

| Wittig Reaction | Phosphonium ylide | Substituted Styrene (B11656) | Monomer for polymerization |

| Reductive Amination | Amine, NaBH₃CN | Secondary/Tertiary Amine | Catalyst scaffold, synthetic intermediate |

These transformations highlight the potential of this compound as a versatile starting material for accessing a diverse array of valuable chemical entities.

Advanced Materials Science and Supramolecular Chemistry Involving 2 Hydroxy 3,4 Dimethylbenzaldehyde

Incorporation of 2-Hydroxy-3,4-dimethylbenzaldehyde into Polymeric Materials

The bifunctional nature of this compound, possessing both a hydroxyl and an aldehyde group, makes it a prime candidate for the synthesis of novel polymeric materials through various polymerization techniques.

Synthesis of Novel Polymeric Scaffolds

While direct polymerization of this compound is not extensively documented, its structural motifs are found in precursors for advanced polymers. For instance, the related compound 4-Hydroxy-3,5-dimethylbenzaldehyde has been utilized as a reagent in the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol. sigmaaldrich.com This suggests the potential for this compound to be used in similar polycondensation reactions. The aldehyde and hydroxyl groups can participate in reactions to form a variety of polymer backbones, such as polyesters, polyethers, and Schiff base polymers (polyimines).

The synthesis of Schiff base polymers, for example, would involve the condensation reaction between the aldehyde group of this compound and a diamine monomer. This reaction forms an imine linkage, and when bifunctional monomers are used, a polymer chain is created. The resulting polyimines are known for their thermal stability and potential applications in electronics and catalysis.

Functional Polymers and Copolymers

The incorporation of this compound as a monomeric unit into copolymers can impart specific functionalities to the resulting material. The phenolic hydroxyl group, for instance, can enhance the polymer's ability to chelate with metal ions or act as a site for further post-polymerization modifications. Copolymers such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) demonstrate how the inclusion of different monomer units can tailor the physical and chemical properties of the final polymer. mdpi.com

By analogy, copolymerizing this compound with other monomers could lead to materials with tailored thermal properties, solubility, and chemical reactivity. The specific substitution pattern on the aromatic ring can also influence the polymer's properties, including its solubility and processability.

Design and Fabrication of Sensors and Probes Utilizing this compound

The structural features of this compound make it an excellent building block for the creation of chemosensors. The hydroxyl and aldehyde groups can act as binding sites for analytes, and the aromatic ring can serve as a signaling unit.

Fluorescent and Colorimetric Sensors

Derivatives of this compound, particularly Schiff bases formed by its condensation with various amines, are promising candidates for fluorescent and colorimetric sensors. The formation of a Schiff base introduces an imine nitrogen atom, which, along with the phenolic oxygen, can form a chelation site for metal ions. The binding of a metal ion can lead to a change in the electronic properties of the molecule, resulting in a detectable change in its fluorescence or color. nih.gov

For example, a novel 8-hydroxyquinoline-based sensor has been shown to detect Al(III) ions through fluorescence and Fe(II) and Fe(III) ions through a colorimetric response. nih.gov Similarly, sensors based on vanillin (B372448) derivatives, which share the hydroxybenzaldehyde core structure, have been synthesized and characterized. researchgate.net These examples highlight the potential of this compound to be a precursor for sensors that can selectively detect various metal ions with high sensitivity.

Table 1: Examples of Hydroxy-Aromatic Aldehyde-Based Sensors

| Sensor Base Compound | Analyte Detected | Sensing Mechanism |

|---|---|---|

| 8-Hydroxyquinoline Derivative | Al(III), Fe(II), Fe(III) | Fluorescence (Al), Colorimetric (Fe) nih.gov |

Chemo- and Biosensors

The principles of fluorescent and colorimetric sensing can be extended to the development of more complex chemo- and biosensors. By functionalizing the this compound core with specific recognition elements, sensors for a wide range of chemical and biological species can be designed. For instance, the incorporation of moieties that can interact with specific biomolecules could lead to the development of biosensors for disease diagnostics or environmental monitoring.

A fluorescence detection method for 4-Hydroxy-2,5-dimethyl-3(2H)-furanone has been developed using fluorescence resonance energy transfer (FRET) and competitive host-guest recognition, demonstrating the versatility of sensor design based on substituted aromatic compounds. mdpi.com

Supramolecular Assembly and Self-Assembled Structures from this compound Derivatives

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups present in this compound derivatives make them ideal candidates for constructing intricate supramolecular assemblies.

The formation of Schiff bases from this compound and primary amines is a key strategy in this area. These Schiff base ligands can coordinate with metal ions to form well-defined metallosupramolecular structures. The geometry of these structures is dictated by the coordination preferences of the metal ion and the structure of the ligand.

Furthermore, the phenolic hydroxyl group and the imine nitrogen of the Schiff base derivatives are capable of forming strong hydrogen bonds. These hydrogen bonds can direct the self-assembly of the molecules into one-, two-, or three-dimensional networks. The specific arrangement of these molecules in the solid state is influenced by the substitution pattern on the aromatic ring. For example, the synthesis of coumarin (B35378) derivatives from 4-hydroxy-3-methylbenzaldehyde (B106927) highlights the creation of complex molecules with potential for specific applications. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Hydroxy-3,5-dimethylbenzaldehyde |

| 4-hydroxy-3,5-dimethylbenzyl alcohol |

| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) |

| 8-hydroxyquinoline |

| Aluminum(III) ion |

| Iron(II) ion |

| Iron(III) ion |

| Vanillin |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone |

| 4-hydroxy-3-methylbenzaldehyde |

| 3-acetylcoumarin |

| Salicylaldehyde (B1680747) |

Hydrogen Bonding Networks

The presence of both a hydroxyl (-OH) group and a carbonyl (C=O) group in this compound allows for the formation of intricate hydrogen bonding networks. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atom of the carbonyl group serves as a hydrogen bond acceptor. This dual functionality is fundamental to the self-assembly of the molecules into well-defined supramolecular structures.

In the solid state, hydroxy-substituted benzaldehydes often exhibit intramolecular hydrogen bonds between the phenolic hydroxyl group and the aldehyde oxygen. For instance, in the crystal structure of 2,3,4-trihydroxybenzaldehyde (B138039), an intramolecular hydrogen bond is observed between the 2-hydroxy group and the aldehyde group researchgate.net. This type of interaction planarizes the molecule and influences its packing in the crystal lattice. In addition to intramolecular hydrogen bonding, intermolecular O-H···O hydrogen bonds are crucial in building up three-dimensional networks researchgate.net.

Schiff bases derived from hydroxybenzaldehydes are also excellent models for studying hydrogen bonding. The reaction of a hydroxybenzaldehyde with a primary amine introduces an imine nitrogen (C=N), which can also act as a hydrogen bond acceptor. Studies on Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde (B42025) have demonstrated the presence of strong intramolecular hydrogen bonds of the enol-imine type researchgate.net. These interactions are critical in determining the conformation and electronic properties of the molecules. The formation of extensive hydrogen-bonding networks, including O—H⋯Cl, N—H⋯Cl, N—H⋯OW, and OW—HW⋯Cl (where W = water), has been observed in the crystal structures of related anilinium salts, leading to the formation of complex layered structures nih.gov.

The specific substitution pattern of this compound, with methyl groups at the 3- and 4-positions, will sterically and electronically influence the nature and geometry of these hydrogen bonds, potentially leading to unique supramolecular architectures with specific material properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound and its derivatives are versatile ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). The hydroxyl and carbonyl groups can both coordinate to metal ions, acting as a bidentate chelating ligand. The resulting metal complexes can then be linked together to form extended one-, two-, or three-dimensional structures.